5-Fluoro-4-methylbenzofuran
Description
5-Fluoro-4-methylbenzofuran is a benzofuran derivative featuring a fused benzene and furan ring system, with a fluorine atom at the 5-position and a methyl group at the 4-position. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl group contributes to lipophilicity and steric effects, influencing receptor interactions .
Properties
CAS No. |
199391-66-7 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5H,1H3 |
InChI Key |
NPGROAMWYYVFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C=CO2)F |
Canonical SMILES |
CC1=C(C=CC2=C1C=CO2)F |
Synonyms |
Benzofuran, 5-fluoro-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 5-fluoro-4-methylbenzofuran include:
- Electronic Effects : Fluorine at position 5 increases electron-withdrawing character, stabilizing the aromatic system and directing electrophilic substitution to the 2- and 3-positions .
- Lipophilicity : The methyl group in 4-methylbenzofuran derivatives enhances membrane permeability compared to polar substituents (e.g., COOH or OCH3) .
Pharmacological Activity
- This compound vs.
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